[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid
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Overview
Description
[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a benzoyl group and an acetic acid moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The benzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the acetic acid moiety is added through esterification or direct acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization and acylation steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- [3,4,5-Trimethoxybenzoyl]acetic acid
- [2H-1,3-benzodioxol-5-yl]acetic acid
- [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-4-yl]acetic acid
Uniqueness
[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
116097-17-7 |
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Molecular Formula |
C19H18O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[6-(3,4,5-trimethoxybenzoyl)-1,3-benzodioxol-5-yl]acetic acid |
InChI |
InChI=1S/C19H18O8/c1-23-15-5-11(6-16(24-2)19(15)25-3)18(22)12-8-14-13(26-9-27-14)4-10(12)7-17(20)21/h4-6,8H,7,9H2,1-3H3,(H,20,21) |
InChI Key |
HLMKHSVQTXMGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2CC(=O)O)OCO3 |
Origin of Product |
United States |
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